4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)phenoxy)-N-methylpicolinamide
Overview
Description
4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)phenoxy)-N-methylpicolinamide is a useful research compound. Its molecular formula is C35H23Cl2F7N6O5 and its molecular weight is 811.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)phenoxy)-N-methylpicolinamide , often referred to as compound A , is a complex molecule with significant potential in medicinal chemistry, particularly in the treatment of various cancers. Its structure includes multiple functional groups that contribute to its biological activity, making it a subject of interest in pharmacological studies.
- Molecular Formula : C35H23Cl2F7N6O5
- Molecular Weight : 811.49 g/mol
- CAS Number : 284461-74-1
Compound A exhibits its biological activity primarily through the inhibition of specific kinases involved in cancer cell proliferation. The presence of the trifluoromethyl and chlorophenyl groups enhances its potency by increasing hydrophobic interactions and modifying binding affinities to target proteins, particularly those related to the RAF kinase pathway.
Anticancer Activity
Recent studies have demonstrated that compound A shows promising anticancer activity, particularly against renal cell carcinoma and hepatocellular carcinoma. The compound's mechanism involves:
- Inhibition of B-RAF Kinase : It has been shown to inhibit B-RAF V600E mutations, which are prevalent in melanoma and other cancers. The IC50 values for this inhibition are reported in the low nanomolar range, indicating high potency .
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., NCI-H322M for non-small cell lung cancer, HCT-15 for colon cancer) revealed significant antiproliferative effects. For instance, growth inhibition percentages were noted to be as high as -100% in some cases, indicating complete lethality at certain concentrations .
Case Studies
- Study on Melanoma Cells : Compound A was tested against melanoma cell lines, showing an IC50 value significantly lower than traditional chemotherapeutics like doxorubicin and 5-fluorouracil. The results indicated a strong correlation between structural modifications (e.g., halogen substitutions) and enhanced biological activity .
- Combination Therapy : When used in combination with other inhibitors targeting different pathways (like EGFR), compound A demonstrated synergistic effects that enhanced overall therapeutic efficacy against resistant cancer types .
Safety Profile
The safety profile of compound A has been evaluated through various preclinical studies. Notably:
Properties
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]phenoxy]-N-methylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H23Cl2F7N6O5/c1-45-31(51)29-15-21(10-11-46-29)54-20-5-9-28(50-33(53)48-18-3-7-25(37)23(13-18)35(42,43)44)30(16-20)55-19-4-8-27(26(38)14-19)49-32(52)47-17-2-6-24(36)22(12-17)34(39,40)41/h2-16H,1H3,(H,45,51)(H2,47,49,52)(H2,48,50,53) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLYAHWXHYKLQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)OC4=CC(=C(C=C4)NC(=O)NC5=CC(=C(C=C5)Cl)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H23Cl2F7N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
811.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2098799-13-2 | |
Record name | 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)phenoxy)-N-methylpicolinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2098799132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-(3-(4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)UREIDO)-3-(4-(3-(4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)UREIDO)-3-FLUOROPHENOXY)PHENOXY)-N-METHYLPICOLINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY0A8K2GHF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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